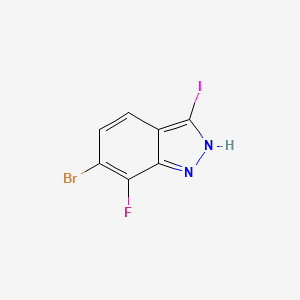

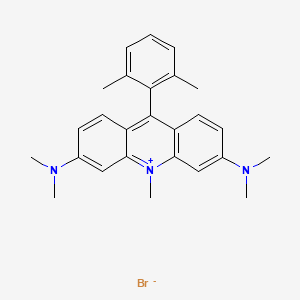

![molecular formula C16H14N2S B6291279 (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1239015-83-8](/img/structure/B6291279.png)

(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” is a derivative of imidazothiazole . Imidazothiazole derivatives have been shown to exhibit a broad spectrum of in vitro activities, such as anticancer, antipsychotic, antimicrobial, antifungal, and anthelmintic .

Synthesis Analysis

The synthesis of imidazothiazole derivatives has been reported in several studies . These compounds are typically synthesized through a series of reactions involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, and dearomative cyclization .Molecular Structure Analysis

The molecular structure of “this compound” can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety), and aromatization by proton-shift isomerization .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its spectroscopic data . For instance, the compound appears as a white solid with a melting point of 327-328 °C .Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

One study involved the synthesis of 6,7-dialkoxy-2-arylmethylidene-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones from related compounds. These synthesized compounds exhibited anti-inflammatory activity, indicating the potential of this chemical structure for developing anti-inflammatory agents (Labanauskas et al., 2000).

Synthesis Techniques

Research has been conducted on the synthesis techniques of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives. These studies highlight transition metal-catalyzed C-S, C-N, and C-C bond cross-coupling reactions as efficient methods for preparing a variety of 3-substituted and 2,3-disubstituted derivatives of benzo[4,5]imidazo[2,1-b]thiazoles (Shen et al., 2017).

Antibacterial Activity

Another area of research involves the synthesis and evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives for antibacterial activity. These compounds have shown promising results against Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis (Samala et al., 2016).

Corrosion Inhibition

The derivatives of 2-mercaptobenzimidazole, including benzo[d]imidazo[2,1-b]thiazoles, have been studied for their corrosion inhibition properties on metal surfaces. These studies suggest that the heterocyclization of 2-mercaptobenzimidazole derivatives enhances their ability to bond with metal surfaces, potentially improving their performance as corrosion inhibitors (Lgaz & Lee, 2021).

Mecanismo De Acción

While the specific mechanism of action for “(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” is not explicitly mentioned in the sources, imidazothiazole derivatives are known to exhibit a broad spectrum of biological activities . They can bind to different locations of biological macromolecules, modulating the function of enzymes and receptors .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis .

Cellular Effects

It has been shown to have significant activity against Mycobacterium tuberculosis, suggesting that it may influence cell function and cellular metabolism .

Molecular Mechanism

Molecular docking and dynamics studies have been carried out for similar compounds to understand the putative binding pattern and stability of the protein–ligand complex .

Propiedades

IUPAC Name |

(2S)-2-benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)10-13-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOVGGRICFJFEJ-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

2, min. 95%](/img/structure/B6291211.png)

2, min. 95%](/img/structure/B6291215.png)

![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)

![2',7'-Dibromospiro[adamantane-2,9'-fluorene]](/img/structure/B6291252.png)

![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)

![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)

![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)

![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 93%](/img/structure/B6291303.png)